molecular formula C21H16ClFN2O3 B2391702 N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-89-5

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2391702
CAS RN: 946246-89-5
M. Wt: 398.82
InChI Key: NQSVNUIQQLCRQY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Amino Acids

The research has demonstrated the utilization of novel fluorine-containing chiral auxiliaries, including compounds structurally similar to N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, in the efficient and rapid asymmetric synthesis of (S)-α-amino acids. These compounds and their Ni(II) complexes exhibit enhanced reaction rates and stereoselectivities, underscoring their potential in producing amino acids with high enantiomeric purity, which is essential for pharmaceutical applications (Saghyan et al., 2010).

Chiral Auxiliaries for Asymmetric Synthesis

Further research highlights the synthesis of new chiral auxiliaries similar to N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which have been applied in the asymmetric synthesis of (S)-α-amino acids. These compounds, specifically halo-substituted versions, have shown to be particularly effective for the highly stereoselective synthesis of α-methyl-α-amino acids, indicating significant potential in the development of novel pharmaceuticals (Belokon’ et al., 2002).

Fluorescence Quenching Studies

The compound N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its analogs have been studied for their fluorescence quenching properties in the presence of aniline and carbon tetrachloride across various solvents. These studies offer insights into the quenching mechanisms, contributing to the understanding of how such compounds interact in different environments, which is relevant for designing sensitive materials for chemical sensors (Patil et al., 2013).

Antimicrobial Activity

Compounds structurally related to N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. This research is crucial for the discovery of new antibacterial and antifungal agents, with specific compounds showing significant activity against certain microbial strains, offering a pathway for the development of new antimicrobial drugs (Ahsan et al., 2016).

Electrochromic and Polyamide Materials

Studies have focused on the synthesis and characterization of new polyamides and polyimides containing groups structurally similar to N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These materials exhibit high glass transition temperatures and stability, with potential applications in electrochromic devices and advanced polymer materials due to their unique electronic properties (Liaw et al., 2002).

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c1-13(26)14-5-2-6-15(11-14)24-20(27)16-7-4-10-25(21(16)28)12-17-18(22)8-3-9-19(17)23/h2-11H,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVNUIQQLCRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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